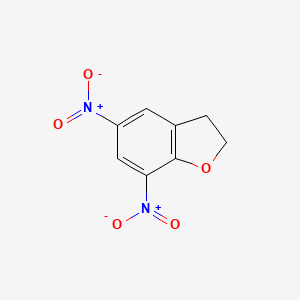
7,8-Dichloroquinoline
概要
説明
7,8-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N and a molecular weight of 198.05 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another study reports the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of this compound consists of a two-ring heterocyclic compound . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .
Chemical Reactions Analysis
This compound has been used in the synthesis of various derivatives with potential biological activities . For example, a study reports the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another study describes the synthesis of a series of novel 7-chloroquinoline derivatives .
Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature .
科学的研究の応用
Enzyme Inhibition
7,8-Dichloroquinoline and its derivatives have been studied for their potential in inhibiting enzymes. For instance, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, a derivative, has shown potent inhibition of phenylethanolamine N-methyltransferase, an enzyme involved in epinephrine biosynthesis. This indicates potential therapeutic utility in various medical conditions (Demarinis et al., 1981).
Antibacterial Properties
The antibacterial properties of this compound derivatives have been explored. New 8-nitrofluoroquinolone models synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a derivative of this compound, showed significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Analytical Chemistry
This compound derivatives are used in analytical chemistry for the identification and quantification of compounds. For example, a study demonstrated the use of thin layer chromatography for quantifying 5,7-dichloroquinolin-8-ol, an analog of this compound (Pavithra et al., 2011).
Antimalarial and Anticancer Applications
Chloroquine-containing compounds, including those based on this compound, have been repurposed for various infectious and noninfectious diseases, including cancer. These compounds have inspired the development of new compositions and derivatives with potential therapeutic applications (Njaria et al., 2015).
Photolysis in Aqueous Systems
Studies on the photodegradation of herbicides related to this compound in aqueous solutions have been conducted. For instance, the photodegradation of 7-chloro-3-methylquinoline-8-carboxylic acid, a related compound, was studied under various irradiation wavelengths, providing insights into environmental degradation processes (Pinna & Pusino, 2012).
Metal Ion Chelation
The solution chemistry of this compound derivatives, particularly their ability to bind metal ions, has been explored. This is relevant in pharmaceutical applications, such as treatment for Alzheimer's and Huntington's diseases (Summers et al., 2020).
Preconcentration of Thorium and Uranium
This compound derivatives have been used for the preconcentration of thorium and uranium, showcasing their application in nuclear chemistry and environmental monitoring (Preetha et al., 2002); (Gladis & Rao, 2002).
Spectroscopic Analysis and Reactive Properties
8-Hydroxyquinoline derivatives, including this compound, have been studied using spectroscopic techniques and computational modeling to understand their structural and reactive properties, which is crucial in developing new drugs (Sureshkumar et al., 2018).
作用機序
Target of Action
The primary targets of 7,8-Dichloroquinoline are Plasmodium falciparum and cancer cells . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans . It is also known to have significant antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Mode of Action
This compound interacts with its targets by inhibiting their growth . In the case of Plasmodium falciparum, it exhibits significant growth inhibition . For cancer cells, it exerts high activity and shows special selectivity toward MCF-7 cells .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum, thereby exerting its antimalarial effects . It also affects the growth and proliferation of certain cancer cells .
Pharmacokinetics
It is known that the compound exhibits significant biological activity, suggesting that it has suitable bioavailability .
Result of Action
The action of this compound results in the inhibition of the growth of Plasmodium falciparum, thereby exerting its antimalarial effects . It also inhibits the growth of certain cancer cells, showing significant antitumor activity .
Safety and Hazards
将来の方向性
The future directions for 7,8-Dichloroquinoline could involve further evaluations as an anticancer agent . It has shown significant activity against various cancer cell lines and has potential as an anti-malarial and virucidal agent .
Relevant Papers
Several papers have been published on this compound. For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and their evaluation as antimicrobial, antimalarial, and anticancer agents . Another study reports the synthesis of a series of novel 7-chloroquinoline derivatives and their evaluation for antibacterial and antioxidant activities . A recent paper discusses the insecticidal effects of new quinoline derivatives on larval vectors of malaria and dengue diseases .
生化学分析
Biochemical Properties
7,8-Dichloroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound can inhibit the activity of these enzymes, leading to altered metabolic pathways. Additionally, this compound has been shown to bind to DNA and RNA, affecting the replication and transcription processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in cell proliferation and survival . Furthermore, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function. The compound has been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of enzyme activity and sustained changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as antimalarial and antimicrobial activity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of careful dosage optimization in the development of this compound-based therapies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations affect the compound’s bioavailability and excretion. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and RNA, affecting gene expression and replication . Additionally, this compound can accumulate in the mitochondria, disrupting mitochondrial function and leading to altered cellular metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
特性
IUPAC Name |
7,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIWGUGRICGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601697 | |
| Record name | 7,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-49-1 | |
| Record name | 7,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the positioning of chlorine atoms on the quinoline ring affect antimalarial activity?
A1: The positioning of chlorine atoms on the quinoline ring significantly influences the antimalarial activity of chloroquine-like compounds. [] Research suggests that while a 7-chloro substituent is generally favored for activity, the presence of an additional chlorine atom at the 8-position can either enhance or diminish this activity depending on other structural features of the molecule. This variability highlights the complexity of structure-activity relationships in antimalarial drug development. Further investigation into the specific interactions of these compounds with their target within the parasite, as well as potential impacts on drug accumulation and resistance mechanisms, is crucial for optimizing drug design.
Q2: The research mentions "reversed chloroquine-type compounds". What does this mean and how does it relate to 7,8-dichloroquinoline?
A2: "Reversed chloroquine-type compounds" refers to a strategy in antimalarial drug design where the orientation of the side chain on the quinoline core is altered compared to the classic structure of chloroquine. [] This modification aims to overcome resistance mechanisms developed by the malaria parasite against chloroquine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















